molecular formula C16H12O8 B14232655 4H-1-Benzopyran-4-one, 3,5,6,7,8-pentahydroxy-2-(4-methoxyphenyl)- CAS No. 762274-41-9

4H-1-Benzopyran-4-one, 3,5,6,7,8-pentahydroxy-2-(4-methoxyphenyl)-

Cat. No.: B14232655
CAS No.: 762274-41-9
M. Wt: 332.26 g/mol
InChI Key: CFCHRLUZDGKQII-UHFFFAOYSA-N
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Description

3,5,6,7,8-Pentahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its multiple hydroxyl groups and a methoxyphenyl group attached to the chromen-4-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7,8-Pentahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 4-methoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8-Pentahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

3,5,6,7,8-Pentahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 3,5,6,7,8-Pentahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, such as superoxide dismutase and catalase. It also modulates signaling pathways related to inflammation and cell proliferation, including the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Myricetin: Exhibits strong antioxidant and antimicrobial properties.

Uniqueness

3,5,6,7,8-Pentahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its antioxidant capacity, while the methoxy group contributes to its unique reactivity and interaction with biological targets.

Properties

CAS No.

762274-41-9

Molecular Formula

C16H12O8

Molecular Weight

332.26 g/mol

IUPAC Name

3,5,6,7,8-pentahydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O8/c1-23-7-4-2-6(3-5-7)15-13(21)10(18)8-9(17)11(19)12(20)14(22)16(8)24-15/h2-5,17,19-22H,1H3

InChI Key

CFCHRLUZDGKQII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)O)O)O)O)O

Origin of Product

United States

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